molecular formula C3H7NO2 B1594454 L-Serine, O-(triphenylmethyl)- CAS No. 25840-83-9

L-Serine, O-(triphenylmethyl)-

Cat. No.: B1594454
CAS No.: 25840-83-9
M. Wt: 89.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Description

L-Serine, O-(triphenylmethyl)-: is a derivative of the amino acid L-serine, where the hydroxyl group of serine is protected by a triphenylmethyl (trityl) group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and ease of deprotection .

Mechanism of Action

Target of Action

L-Serine, O-(triphenylmethyl)-, also known as 2-amino-3-trityloxypropanoic acid, is a derivative of the non-essential amino acid L-serine . The primary targets of L-serine are the glycine receptors and PPAR-γ . L-serine plays a vital role in protein synthesis, cell proliferation, development, and sphingolipid formation in the central nervous system .

Mode of Action

L-serine exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ . This results in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . .

Biochemical Pathways

L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis . It acts as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . Its role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival .

Pharmacokinetics

It is known that l-serine uptake from blood across the blood-brain barrier is inefficient when compared to other essential amino acids . This could impact the bioavailability of L-Serine, O-(triphenylmethyl)-.

Result of Action

L-serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders . Deficiency of L-serine and its downstream products has been linked to severe neurological deficits .

Action Environment

The action environment of L-Serine, O-(triphenylmethyl)- is primarily the central nervous system, where it plays a vital role in protein synthesis, cell proliferation, and development

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Serine, O-(triphenylmethyl)- can be synthesized by reacting L-serine with triphenylmethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

L-Serine+Triphenylmethyl chlorideL-Serine, O-(triphenylmethyl)-+HCl\text{L-Serine} + \text{Triphenylmethyl chloride} \rightarrow \text{L-Serine, O-(triphenylmethyl)-} + \text{HCl} L-Serine+Triphenylmethyl chloride→L-Serine, O-(triphenylmethyl)-+HCl

Industrial Production Methods: In an industrial setting, the synthesis of L-Serine, O-(triphenylmethyl)- follows similar principles but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: L-Serine, O-(triphenylmethyl)- can undergo oxidation reactions, although the trityl group provides some protection against harsh oxidative conditions.

    Reduction: The compound can be reduced under specific conditions, but the trityl group is generally stable under mild reducing conditions.

    Substitution: The trityl group can be substituted by other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Mild reducing agents like sodium borohydride can be used.

    Substitution: Reagents like trifluoroacetic acid in dichloromethane are used for deprotection of the trityl group.

Major Products Formed:

Scientific Research Applications

Chemistry: L-Serine, O-(triphenylmethyl)- is widely used in organic synthesis, particularly in the synthesis of peptides. The trityl group serves as a protecting group for the hydroxyl functionality, allowing for selective reactions at other sites on the molecule.

Biology: In biological research, this compound is used to study the role of serine in various biochemical pathways. It is also used in the synthesis of modified peptides and proteins for research purposes.

Medicine: L-Serine, O-(triphenylmethyl)- has potential therapeutic applications, particularly in the development of peptide-based drugs. The stability provided by the trityl group makes it a valuable intermediate in drug synthesis.

Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides and other organic compounds. Its stability and ease of deprotection make it a preferred choice for various synthetic processes .

Comparison with Similar Compounds

    D-Serine: An enantiomer of L-serine, used as a neurotransmitter in the brain.

    Phosphatidylserine: A phospholipid containing serine, important for cell membrane integrity.

    O-Benzyl-L-serine: Another protected form of L-serine, where the hydroxyl group is protected by a benzyl group.

Uniqueness: L-Serine, O-(triphenylmethyl)- is unique due to the stability and ease of deprotection provided by the trityl group. This makes it particularly valuable in peptide synthesis and other organic synthesis processes where selective protection and deprotection are crucial .

Properties

IUPAC Name

(2S)-2-aminopropanoic acid
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InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1
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InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N
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Canonical SMILES

CC(C(=O)O)N
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Isomeric SMILES

C[C@@H](C(=O)O)N
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Molecular Formula

C3H7NO2
Record name α-alanine
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Related CAS

25191-17-7
Record name L-Alanine homopolymer
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DSSTOX Substance ID

DTXSID20873899
Record name L-​Alanine
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Molecular Weight

89.09 g/mol
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Physical Description

Other Solid, Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name L-Alanine
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Boiling Point

250 °C (sublimes)
Record name (L)-ALANINE
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Solubility

Solubility in cold 80% ethanol = 0.2%, Slightly soluble in ethanol, pyridine; insoluble in ether, acetone, In water, 1.64X10+5 mg/L at 25 °C, 204 mg/mL
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Density

1.432 g/cu cm at 22 °C
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Vapor Pressure

0.00000011 [mmHg]
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Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.
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Color/Form

Orthorhombic crystals from water, White crystalline powder

CAS No.

56-41-7, 18875-37-1, 25191-17-7, 77160-91-9
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Melting Point

297 °C (decomposes), 300 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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